![molecular formula C13H17NO5S B241487 Pentyl ({2-nitrophenyl}sulfinyl)acetate](/img/structure/B241487.png)
Pentyl ({2-nitrophenyl}sulfinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl ({2-nitrophenyl}sulfinyl)acetate, also known as NPPA, is a chemical compound that has been extensively researched for its potential use as a synthetic intermediate in the pharmaceutical industry. NPPA is a chiral molecule that possesses a unique combination of chemical and physical properties, making it an attractive target for researchers in the field of organic chemistry.
Mechanism of Action
The mechanism of action of Pentyl ({2-nitrophenyl}sulfinyl)acetate is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions, including nucleophilic addition and oxidation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pentyl ({2-nitrophenyl}sulfinyl)acetate. However, studies have shown that Pentyl ({2-nitrophenyl}sulfinyl)acetate is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using Pentyl ({2-nitrophenyl}sulfinyl)acetate as a synthetic intermediate is its high yield and purity. Additionally, Pentyl ({2-nitrophenyl}sulfinyl)acetate is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using Pentyl ({2-nitrophenyl}sulfinyl)acetate is its sensitivity to air and moisture, which can lead to degradation and reduced yield.
Future Directions
There are several potential future directions for research involving Pentyl ({2-nitrophenyl}sulfinyl)acetate. One area of interest is the development of new synthetic routes to Pentyl ({2-nitrophenyl}sulfinyl)acetate and related compounds. Additionally, Pentyl ({2-nitrophenyl}sulfinyl)acetate could be used as a building block for the synthesis of novel pharmaceuticals with improved pharmacological properties. Finally, the development of new methods for the selective functionalization of Pentyl ({2-nitrophenyl}sulfinyl)acetate could lead to the discovery of new chemical reactions and synthetic pathways.
Synthesis Methods
The synthesis of Pentyl ({2-nitrophenyl}sulfinyl)acetate involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitrophenylacetone. This intermediate is then reacted with pentyl magnesium bromide to yield the corresponding alcohol, which is subsequently oxidized with m-chloroperbenzoic acid to form Pentyl ({2-nitrophenyl}sulfinyl)acetate.
Scientific Research Applications
Pentyl ({2-nitrophenyl}sulfinyl)acetate has been the subject of numerous scientific studies due to its potential use as a synthetic intermediate in the production of pharmaceuticals. Specifically, Pentyl ({2-nitrophenyl}sulfinyl)acetate has been shown to be an effective precursor for the synthesis of a variety of compounds, including chiral β-lactams, α-amino acids, and β-keto esters.
properties
Product Name |
Pentyl ({2-nitrophenyl}sulfinyl)acetate |
---|---|
Molecular Formula |
C13H17NO5S |
Molecular Weight |
299.34 g/mol |
IUPAC Name |
pentyl 2-(2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C13H17NO5S/c1-2-3-6-9-19-13(15)10-20(18)12-8-5-4-7-11(12)14(16)17/h4-5,7-8H,2-3,6,9-10H2,1H3 |
InChI Key |
PLBCMKWPGYZHLZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.